molecular formula C9H7BrF4O B3236518 5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene CAS No. 1370025-61-8

5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene

Cat. No. B3236518
CAS RN: 1370025-61-8
M. Wt: 287.05 g/mol
InChI Key: QZFHGLHMXRIFAX-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1370025-61-8 . It has a molecular weight of 287.05 and its IUPAC name is 4-bromo-2-fluoro-6-(trifluoromethyl)phenyl ethyl ether . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrF4O/c1-2-15-8-6(9(12,13)14)3-5(10)4-7(8)11/h3-4H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Organometallic Synthesis

5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene and similar compounds have been explored for their utility in organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with a similar structure, has been used as a starting material for the preparation of organometallic intermediates like phenylmagnesium, -lithium, and -copper, which are key components in various synthetic applications (Porwisiak & Schlosser, 1996).

Copolymerization in Material Science

Compounds with structural similarities to 5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene have been utilized in the synthesis of novel copolymers. For instance, ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which share similar functional groups, have been copolymerized with styrene to create new materials with unique properties. These copolymers have potential applications in advanced material sciences (Kharas et al., 2016).

Synthesis of Functionalized Benzenes and Pyridines

Derivatives of 5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene have been employed in the synthesis of functionalized benzenes and pyridines. This is achieved through reactions involving components like 1-Ethoxy-3-trifluoromethyl-1,3-butadiene. These reactions are significant in the field of organic chemistry for producing a variety of complex molecules with potential pharmaceutical applications (Volle & Schlosser, 2002).

Synthesis of Halogen-Containing Benzenes

The study of halogen-containing benzenes, similar to 5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene, has led to a better understanding of their reactivity and potential applications. Research into the protonation of these compounds in different media has provided insights into their chemical behavior, which is crucial for their use in various synthetic pathways (Brouwer, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and provide instructions for what to do if in eyes.

properties

IUPAC Name

5-bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c1-2-15-8-6(9(12,13)14)3-5(10)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFHGLHMXRIFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxy-1-fluoro-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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